2-Iodobenzenamine-d4
Description
Properties
Molecular Formula |
C₆H₂D₄IN |
|---|---|
Molecular Weight |
223.05 |
Synonyms |
1-Amino-2-iodobenzene-d4; 2-Aminophenyl Iodide-d4; 2-Iodoaniline-d4; 2-Iodobenzenamine; 2-Iodophenylamine-d4; NSC 34544-d4; o-Aminoiodobenzene-d4; o-Iodoaniline-d4; |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Iodobenzenamine D4
Development of Novel Synthetic Routes to 2-Iodobenzenamine-d4
The development of new synthetic pathways to this compound and other deuterated anilines is an active area of research. One innovative approach involves the reductive deamination of aromatic amines, which can serve as a one-step method to introduce deuterium (B1214612) into an aromatic system. acs.org This method utilizes diazotization in a mixture of water and a deuterated solvent like chloroform-d (B32938) (CDCl3), which acts as the deuterium source. acs.org This technique has been shown to be effective for a variety of substrates, including those with both electron-donating and electron-withdrawing groups. acs.org
Another novel strategy is the microwave-promoted iodine/deuterium (I/D) exchange on iodoanilines. This metal-free method uses deuterium oxide (D2O) as the deuterium source and thionyl chloride to generate DCl in situ. rroij.com The reaction proceeds rapidly under microwave irradiation, offering high deuterium incorporation in a short time. rroij.com For instance, 2-iodoaniline (B362364) can be deuterated using this method, although the specific yield and deuterium content for the d4 isotopologue would depend on optimizing the reaction conditions. rroij.com
Researchers have also explored the use of nanostructured iron catalysts for the selective deuteration of (hetero)arenes, including anilines, using D2O under hydrogen pressure. researchgate.net This method represents a scalable and environmentally friendly approach to deuteration. researchgate.net
Optimization of Established Deuteration Procedures for 2-Iodobenzenamine Precursors
Optimizing existing deuteration methods is crucial for achieving high isotopic purity and yield. For the deuteration of aniline (B41778) precursors, several factors can be fine-tuned. In acid-catalyzed H/D exchange reactions, the concentration of the acid and the reaction temperature are key parameters. For example, using one equivalent of concentrated HCl in D2O has been shown to be effective for the regioselective deuteration of various anilines. nih.gov
The choice of catalyst and reaction conditions is also critical in metal-catalyzed deuteration. For instance, in palladium-on-carbon (Pd/C) catalyzed reactions, the temperature can influence the position of deuteration. researchgate.net At lower temperatures, selective deuteration at the β-position of phenylalanine derivatives has been observed, while higher temperatures lead to deuteration at the α-position. researchgate.net
Microwave-assisted reactions have also been optimized for efficiency. In the I/D exchange method, parameters such as microwave power and irradiation time are adjusted to maximize deuterium incorporation while minimizing side reactions. rroij.com
The following table summarizes the optimization of various deuteration methods for aniline derivatives, which can be extrapolated to the synthesis of this compound.
| Method | Deuterium Source | Catalyst/Reagent | Key Optimization Parameters | Typical Deuterium Incorporation (%) |
| Acid-Catalyzed Exchange | D2O | HCl | Acid Concentration, Temperature | >95 |
| Microwave-Assisted I/D Exchange | D2O | SOCl2 | Microwave Power, Time | 97-99 rroij.com |
| Pd/C Catalyzed H/D Exchange | D2O | Pd/C, H2 | Temperature, Pressure | High, position-dependent researchgate.net |
| Reductive Deamination | CDCl3 | NaNO2 | Solvent, Temperature | >99 acs.org |
This table is generated based on data from various sources for illustrative purposes and may not represent specific results for this compound.
Analytical Validation of Isotopic Purity and Distribution in Synthesized this compound
After synthesis, it is crucial to validate the isotopic purity and the distribution of deuterium atoms in the this compound molecule. The primary analytical techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). brightspec.com
Deuterium NMR (2H NMR or D-NMR) is a powerful tool for directly observing and quantifying deuterium at different positions within a molecule. sigmaaldrich.com It provides a clean spectrum where proton signals are absent, allowing for clear identification and integration of deuterium signals. sigmaaldrich.com The relative integrals of the deuterium peaks can be used to determine the atom % of deuterium at each labeled site. sigmaaldrich.com
Proton NMR (1H NMR) is also used to determine the degree of deuteration by observing the disappearance or reduction in the intensity of proton signals at the deuterated positions. rroij.com
The combination of these techniques provides a comprehensive analysis of the synthesized this compound.
| Analytical Technique | Information Obtained | Advantages | Limitations |
| Deuterium NMR (2H NMR) | Direct observation and quantification of deuterium at specific sites. sigmaaldrich.com | Provides precise positional information and isotopic purity at each site. sigmaaldrich.com | Lower sensitivity compared to 1H NMR, may require longer acquisition times. sigmaaldrich.com |
| Proton NMR (1H NMR) | Determination of deuterium incorporation by loss of proton signal. rroij.com | High sensitivity, readily available. | Indirect measurement, less precise for very high deuteration levels. sigmaaldrich.com |
| Mass Spectrometry (MS) | Overall isotopic enrichment and distribution of isotopologues. nih.gov | High sensitivity, provides molecular weight information. nih.gov | Does not distinguish between positional isomers of the same mass. brightspec.com |
This table is generated based on data from various sources for illustrative purposes.
Catalytic Approaches in the Synthesis of this compound
Catalysis plays a pivotal role in the efficient and selective synthesis of deuterated compounds. researchgate.net For the synthesis of this compound, various catalytic systems can be employed.
Palladium catalysts are widely used for deuteration reactions. Palladium-on-carbon (Pd/C) can catalyze H-D exchange reactions using D2O as the deuterium source. nih.gov The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, is often used to synthesize precursors to anilines, which can then be deuterated. rsc.org For example, 2-iodoaniline can be coupled with an alkyne, and the resulting product can be subjected to deuteration. rsc.org
Copper-catalyzed reactions also offer a viable route. Copper iodide (CuI) is often used as a co-catalyst in Sonogashira couplings. rsc.org Additionally, copper-catalyzed C-H functionalization/C-N bond-forming processes have been developed for the synthesis of nitrogen-containing heterocycles from amidine precursors. hbni.ac.in
Ruthenium catalysts have shown promise in the selective deuteration of aromatic compounds. For instance, a Ru/C catalyst in the presence of H2 and D2O can achieve regioselective deuteration of various functional groups. researchgate.net
More recently, nanostructured iron catalysts and supported iridium nanoparticles have emerged as effective catalysts for the deuteration of arenes and heterocycles under mild conditions, offering high selectivity and functional group tolerance. researchgate.netchemrxiv.org
The following table provides an overview of different catalytic systems applicable to the synthesis or deuteration of aniline derivatives.
| Catalyst System | Reaction Type | Deuterium Source | Key Features |
| Pd/C | H/D Exchange | D2O | Commercially available, effective for various substrates. nih.gov |
| Pd(PPh3)2Cl2/CuI | Sonogashira Coupling (precursor synthesis) | N/A | Widely used for C-C bond formation. rsc.org |
| Ru/C | H/D Exchange | D2O, H2 | Regioselective deuteration. researchgate.net |
| Nanostructured Iron | H/D Exchange | D2O, H2 | Scalable, environmentally benign. researchgate.net |
| Supported Iridium Nanoparticles | H/D Exchange | C6D6 | High chemo- and regioselectivity. chemrxiv.org |
This table is generated based on data from various sources for illustrative purposes.
Application of 2 Iodobenzenamine D4 in Mechanistic Organic Chemistry
Kinetic Isotope Effect Studies Utilizing 2-Iodobenzenamine-d4
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. unam.mx It is expressed as the ratio of the rate constant of the light isotopologue (kH) to that of the heavy one (kD). libretexts.org This effect primarily arises from the difference in zero-point vibrational energy between a C-H and a C-D bond; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. unam.mxlibretexts.org This makes the KIE a sensitive probe for bond-breaking or bond-forming events in the rate-determining step of a reaction.
A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed during the rate-limiting step of a reaction. unam.mx For reactions involving this compound, a primary KIE would be expected if a C-D bond on the aromatic ring is cleaved in the rate-determining step, for example, in a C-H (or C-D) activation reaction.
While studies specifically detailing a primary KIE for the ring C-D bonds of this compound are specific to particular advanced reactions, a clear example of a primary KIE involving a deuterated aniline (B41778) nucleophile has been demonstrated in S_N2 reactions. In the reaction of 1-phenylethyl benzenesulphonate with N,N-dideuterioaniline (aniline-d2), a primary KIE (kH/kD) was observed. rsc.org This effect provided strong evidence for a four-centre transition state mechanism where the N-D bond is partially broken. rsc.org This highlights how deuteration of the amine group provides mechanistic insight, and by extension, deuteration of the ring in this compound would be the definitive experiment to test for the involvement of aromatic C-H bonds in the rate-limiting step of reactions like palladium-catalyzed C-H functionalization. science.gov
A secondary kinetic isotope effect (SKIE) occurs when the isotopically substituted bond is not broken or formed in the rate-limiting step. wikipedia.org These effects are typically smaller than primary KIEs but provide valuable information about changes in the local environment of the isotope, such as a change in hybridization (e.g., sp2 to sp3) or steric environment at the transition state. wikipedia.org
In the reaction of benzyl (B1604629) benzenesulphonates with N,N-dideuterioaniline, a secondary KIE was observed, which also supports the proposed S_N2 mechanism. rsc.org For this compound, a secondary KIE would be a powerful tool in reactions where the aniline ring participates without C-D bond cleavage. For instance, in a nucleophilic aromatic substitution or a metal-catalyzed coupling reaction, a change in the hybridization of the carbon atoms of the ring in the transition state could lead to a measurable SKIE, helping to elucidate the structure of the transition state.
| Reactants | Isotopic Substitution | Observed kH/kD | Type of KIE | Mechanistic Implication |
|---|---|---|---|---|
| 1-Phenylethyl benzenesulphonate + Aniline | Aniline-ND2 | > 1 | Primary | Evidence for a four-centre transition state involving N-H(D) bond cleavage. rsc.org |
| Benzyl benzenesulphonate + Aniline | Aniline-ND2 | ~ 1 | Secondary | Consistent with a classic SN2 transition state where the N-H(D) bond is not broken. rsc.org |
Deuterium (B1214612) Tracing for Elucidating Mechanistic Pathways Involving this compound
Deuterium labeling is an unambiguous method for tracing the fate of hydrogen atoms throughout a reaction sequence. By using this compound, chemists can track the position of the deuterium labels in the products to unravel complex mechanistic pathways.
A pertinent example is found in the study of palladium-catalyzed migratory cycloannulation reactions. nih.gov In one experiment, a deuterium-labeled terminal alkene was reacted with non-deuterated N-benzyl-2-iodoaniline. nih.gov The deuterium atoms were found to be distributed across various positions in the final product, which provided clear evidence for a "metal walking" mechanism involving a sequence of β-hydride elimination and reinsertion steps. nih.gov A complementary experiment using this compound with a non-deuterated alkene would be crucial to confirm whether C-H activation of the aniline ring participates in or competes with this pathway. If the deuterium atoms from the aniline ring remain in their original positions in the product, it would rule out mechanisms involving their abstraction.
Investigation of Intermolecular and Intramolecular Processes with Deuterium Labeling
Isotopic labeling with this compound is invaluable for distinguishing between intermolecular and intramolecular processes. A key application is in studying energy transfer dynamics. Research on the vibrational lifetimes of aniline complexed with noble gas atoms has shown that the pathway of intramolecular vibrational redistribution (IVR) is highly sensitive to the position of deuteration. mpg.de
For instance, when aniline was deuterated on the amino group (aniline-d2), the lifetime of an excited vibrational mode increased dramatically compared to the non-deuterated version. mpg.de Conversely, when the aromatic ring was deuterated (aniline-d5), the lifetime of the excited complex was significantly shortened. mpg.de This demonstrates that the coupling between vibrational modes and, therefore, the intramolecular flow of energy is profoundly influenced by the location of the heavier isotope. Using this compound in similar spectroscopic experiments would allow for a precise mapping of energy transfer pathways involving the aromatic framework.
| Complex | Vibrational Mode Energy (cm⁻¹) | Lifetime (ns) | Reference |
|---|---|---|---|
| Aniline-h7-Neon | 422 (NH2 inversion) | 36 ± 3 | mpg.de |
| Aniline-h7-Argon | 422 (NH2 inversion) | 151 ± 34 | mpg.de |
| Aniline-d5-Argon | ~422 (NH2 inversion) | 29 ± 3 | mpg.de |
| Aniline-d2-Argon | 335 (ND2 inversion) | > 2000 | mpg.de |
Probing Transition State Structures and Reaction Intermediates using this compound
Information about the transition state—the highest energy point along a reaction coordinate—is critical for a complete mechanistic understanding. Because transition states are transient by nature, they cannot be isolated and must be studied through indirect methods. The use of this compound provides such a method.
As discussed, kinetic isotope effects are a direct reflection of the bonding changes occurring at the transition state. libretexts.org A large primary KIE suggests a symmetric transition state where the bond to the isotope is significantly broken. A secondary KIE can indicate changes in geometry and steric strain in the transition state. wikipedia.org For example, the KIE data for the reaction of deuterated anilines with 1-phenylethyl benzenesulphonate was used to support a specific four-centre transition state geometry. rsc.org
Furthermore, isotopic substitution can be used to probe the potential energy surface of a reaction in the vicinity of the transition state. berkeley.edu Photodetachment spectroscopy of stable negative ions that are geometrically similar to a neutral transition state can reveal vibrational frequencies and lifetimes of the transient species. berkeley.edu Applying such advanced spectroscopic techniques to reactions involving this compound could provide unprecedented detail about the dynamics and structure of reaction intermediates and transition states.
Synthetic Utility of 2 Iodobenzenamine D4 As a Labeled Precursor for Complex Organic Molecules
Integration into Multi-step Synthetic Strategies for Deuterated Compounds
The dual functionality of 2-Iodobenzenamine-d4 makes it an ideal starting point for multi-step synthetic sequences aimed at producing complex deuterated molecules. The amino group can be readily transformed or protected, while the iodo group is a prime handle for transition-metal-catalyzed cross-coupling reactions. This allows for the sequential and controlled introduction of various substituents onto the deuterated benzene (B151609) core.
Palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are cornerstone methods for C-C and C-N bond formation. researchgate.netrsc.orgwikipedia.org In these strategies, the iodine atom of this compound is replaced by an aryl, vinyl, alkynyl, or amino group, effectively constructing a more complex molecular scaffold that retains the deuterium-labeled ring. For instance, the Suzuki-Miyaura coupling enables the synthesis of deuterated biaryl compounds, which are common motifs in pharmaceuticals and materials science. rsc.orgresearchgate.net Similarly, the Buchwald-Hartwig amination allows for the construction of deuterated triarylamine structures. rsc.org
The general applicability of these coupling reactions to haloaniline substrates suggests their direct relevance to strategies involving this compound. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. rsc.org The amino group in this compound can be nucleophilic and may require protection (e.g., as an acetyl or tosyl derivative) prior to coupling, depending on the reaction conditions. vulcanchem.com
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions Applicable to this compound Scaffolds Data is based on analogous reactions with non-deuterated or related haloaniline substrates.
| Coupling Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst/Ligand | Base | Product Type | Ref. |
| Suzuki-Miyaura | 2-Iodoaniline (B362364) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Aminobiphenyl | researchgate.net |
| Buchwald-Hartwig | 2-Bromoaniline | Aniline (B41778) | Pd₂(dba)₃ / XPhos | NaOtBu | N,N'-Diphenyl-1,2-benzenediamine | rsc.org |
| Sonogashira | 4-Iodoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 4-(Phenylethynyl)aniline | reddit.com |
Preparation of Labeled Heterocyclic Systems via this compound
The ortho-arrangement of the iodo and amino groups in this compound is perfectly suited for the synthesis of deuterated fused heterocyclic systems, particularly indoles and their derivatives. The Larock indole (B1671886) synthesis is a powerful method that directly utilizes this arrangement, involving a palladium-catalyzed annulation between a 2-iodoaniline and an alkyne to form a 2,3-disubstituted indole. researchgate.net Applying this reaction to this compound provides a direct route to indoles with a deuterated benzene ring. vulcanchem.commdpi.com
The mechanism involves oxidative addition of the C-I bond to a Pd(0) catalyst, followed by alkyne insertion and subsequent intramolecular cyclization via nucleophilic attack by the aniline nitrogen. patsnap.com This methodology is highly versatile, tolerating a wide range of functional groups on both the alkyne and the aniline precursor, making it a robust choice for creating complex deuterated indoles. researchgate.netrsc.org Beyond indoles, similar palladium-catalyzed cyclization strategies can be envisioned for the synthesis of other deuterated heterocycles like quinolines and carbazoles. researchgate.nethbni.ac.in For example, a palladium-catalyzed reaction with an appropriate three-carbon partner could lead to a deuterated quinoline (B57606) framework.
Table 2: Examples of Heterocycle Synthesis via Annulation of 2-Iodoaniline Derivatives Data is based on reactions with non-deuterated 2-iodoaniline.
| Reaction Name | Coupling Partner | Catalyst System | Conditions | Product | Yield | Ref. |
| Larock Indole Synthesis | Diphenylacetylene | Pd(OAc)₂ / PPh₃ / LiCl | K₂CO₃, DMF, 100 °C | 2,3-Diphenylindole | 95% | researchgate.net |
| Larock Indole Synthesis | 1-Phenyl-1-propyne | Pd(OAc)₂ / PPh₃ / LiCl | K₂CO₃, DMF, 100 °C | 2-Methyl-3-phenylindole | 98% | researchgate.net |
| Indium-catalyzed Cyclo. | 1-(2-Iodophenyl)pyrrole | InCl₃ | Toluene, 80 °C | Pyrrolo[1,2-a]quinoline | 93% | acs.org |
Role in the Synthesis of Structurally Complex Deuterated Natural Product Analogs
Isotopically labeled natural products and their analogs are indispensable tools in drug discovery and metabolic research. medchemexpress.comhwb.gov.in They serve as internal standards for quantitative analysis and help elucidate metabolic pathways. acs.orgacs.org this compound can act as a key precursor for deuterated analogs of natural products containing aniline, indole, quinoline, or carbazole (B46965) cores. researchgate.netresearchgate.netnih.gov
For example, the synthesis of deuterated analogs of β-carboline or tryptamine-derived alkaloids, which often feature an indole nucleus, could commence from an indole intermediate prepared from this compound via the Larock synthesis. researchgate.netrsc.org Subsequent synthetic steps would build the remainder of the natural product scaffold onto the pre-labeled core. Similarly, the synthesis of deuterated phenylalanine derivatives has been accomplished through multi-step sequences, highlighting the importance of deuterated aromatic precursors in accessing labeled biomolecules. cdnsciencepub.comsemanticscholar.org While direct synthesis examples starting from this compound are not prevalent in the literature, its potential is inferred from the successful synthesis of complex deuterated molecules from other labeled building blocks. nih.govacs.org
Development of Deuterated Materials Precursors from this compound
In materials science, particularly in the field of organic electronics, deuteration is a recognized strategy to enhance the stability and efficiency of devices like Organic Light-Emitting Diodes (OLEDs). mdpi.com Replacing C-H bonds with stronger C-D bonds can suppress non-radiative decay pathways, thereby increasing the device's operational lifetime and quantum efficiency. mdpi.comrsc.org
Hole-transporting materials (HTMs) are critical components of OLEDs, and many high-performance HTMs are based on triarylamine or carbazole structures. researchgate.netresearchgate.netmdpi.com this compound is an excellent starting material for deuterated versions of these precursors. For instance, successive Buchwald-Hartwig or Ullmann coupling reactions can be used to build complex, multi-aryl amine structures onto the this compound core. A palladium-catalyzed coupling with another arylamine could form a deuterated N,N'-diaryl-1,2-benzenediamine, a precursor to more complex triarylamines or carbazole derivatives. The synthesis of deuterated carbazole itself can be achieved through harsh H-D exchange conditions, but a bottom-up synthesis from a pre-labeled precursor like this compound offers greater control and specificity. patsnap.comchemicalbook.comacs.org
Table 3: Key Precursor Structures for Deuterated Organic Materials These structures represent targets for which this compound would be a logical synthetic precursor.
| Precursor Class | Core Structure | Synthetic Approach from this compound | Potential Application |
| Deuterated Biarylamines | Diphenylamine-dₓ | Buchwald-Hartwig amination | OLED Hole-Transport Layers |
| Deuterated Carbazoles | Carbazole-d₈ | Intramolecular C-C or C-N coupling of a biaryl precursor | OLED Host and Hole-Transport Materials |
| Deuterated Triarylamines | Triphenylamine-dₓ | Iterative Buchwald-Hartwig aminations | OLED Hole-Transport Layers |
Advanced Spectroscopic and Analytical Research Applications of 2 Iodobenzenamine D4
Deuterium (B1214612) Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis
Deuterium (²H) NMR spectroscopy is a powerful technique for investigating the structure and dynamics of deuterated molecules like 2-Iodobenzenamine-d4. Unlike proton (¹H) NMR, which has a spin of 1/2, deuterium has a nuclear spin of 1, which means it possesses a nuclear quadrupole moment. This property makes its NMR spectra highly sensitive to the local electronic environment and molecular motion. wikipedia.org
In solid-state ²H NMR, the quadrupolar interaction provides detailed information about the orientation of carbon-deuterium (C-D) bonds relative to the applied magnetic field. This allows for the study of molecular ordering and dynamics in partially ordered materials, such as liquid crystals or polymers. wikipedia.org For a compound like this compound, solid-state ²H NMR could be used to probe the orientation and mobility of the aromatic ring in different environments.
In solution, the rapid tumbling of molecules averages out the large quadrupolar interaction, resulting in sharper lines than in the solid state. However, the lines are still broader than in ¹H NMR. The chemical shift range in ²H NMR is similar to that of ¹H NMR, but the resolution is lower. wikipedia.org The primary application of solution ²H NMR for this compound is to confirm the position and extent of deuteration. The absence of signals in the aromatic region of the ¹H NMR spectrum and the presence of corresponding signals in the ²H NMR spectrum would verify the successful synthesis of the d4 isotopologue. wikipedia.org Furthermore, quantitative analysis of deuteration levels can be achieved by comparing the integrals of residual ¹H signals with internal standards or by utilizing advanced techniques like deuterium-induced isotope shifts on ¹³C NMR spectra. nih.gov
Table 1: Predicted NMR Characteristics for this compound
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Key Applications |
|---|---|---|---|
| ²H | ~ 6.5 - 7.8 | Multiplets | Verification of deuteration, structural analysis, molecular dynamics studies. wikipedia.org |
| ¹³C | ~ 85 - 150 | Singlets (with ¹H/²H decoupling) | Quantification of site-specific deuteration via isotopic shifts. nih.gov |
| ¹⁵N | ~ 30 - 60 | Singlet | Probing electronic environment of the amino group. nih.gov |
High-Resolution Mass Spectrometry and Fragmentation Analysis of this compound
High-resolution mass spectrometry (HRMS) is essential for determining the precise elemental composition of this compound and for studying its fragmentation pathways. The replacement of four hydrogen atoms (atomic mass ~1.008 Da) with four deuterium atoms (atomic mass ~2.014 Da) results in a significant mass shift compared to the non-deuterated analogue.
The monoisotopic mass of non-deuterated 2-Iodobenzenamine (C₆H₆IN) is 218.95450 Da. nih.gov For this compound (C₆H₂D₄IN), the predicted monoisotopic mass would be approximately 222.9795 Da. In HRMS, this mass difference is easily resolved, allowing for unambiguous identification.
Electron ionization (EI) mass spectrometry of 2-Iodobenzenamine typically shows a prominent molecular ion peak (M⁺). nih.gov The fragmentation pattern is dominated by the loss of the iodine atom, which is a good leaving group, and subsequent fragmentation of the resulting aminophenyl cation. For this compound, a similar pattern is expected, with the key fragments retaining the deuterium labels. This is particularly useful in tracer studies to follow the metabolic fate of the molecule. The compound has also been investigated for its utility in advanced fragmentation techniques where the C-I bond is cleaved by laser photodissociation to generate a reactive radical for structural analysis of other molecules. rsc.orgacs.org
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Species | Formula | Predicted m/z (Da) | Description |
|---|---|---|---|
| [M]⁺ | [C₆H₂D₄IN]⁺ | 222.9795 | Molecular ion |
| [M-I]⁺ | [C₆H₂D₄N]⁺ | 96.0717 | Loss of iodine atom |
| [M-I-DCN]⁺ | [C₅HD₃]⁺ | 68.0475 | Loss of DCN from [M-I]⁺ |
Vibrational Spectroscopy Investigations (Infrared and Raman) of Isotopic Effects
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly sensitive to isotopic substitution. Replacing hydrogen with deuterium significantly alters the vibrational frequencies of bonds involving these atoms due to the mass difference. This "isotopic effect" is a powerful tool for assigning vibrational modes. rsc.org
In this compound, the most pronounced effects will be observed for the C-D and N-H vibrations. The stretching and bending vibrations of the C-D bonds on the aromatic ring will appear at lower wavenumbers compared to the C-H vibrations in the non-deuterated compound. Theoretically, the frequency ratio (νH/νD) is approximately √2 (~1.3-1.4), although in practice, it can deviate due to anharmonicity and coupling with other modes.
The N-H stretching vibrations of the primary amine group typically appear as two bands in the 3300-3500 cm⁻¹ region. researchgate.net These would remain in this compound. However, if the amine protons were also exchanged for deuterium (forming -ND₂), these stretches would shift to around 2400-2600 cm⁻¹. The C-D stretching vibrations are expected in the 2200-2300 cm⁻¹ region, which is a relatively clear part of the spectrum, making them easy to identify. ustc.edu.cn Analysis of these isotopic shifts provides detailed insights into the molecular structure and bonding. researchgate.net
Table 3: Comparison of Key Vibrational Modes for 2-Iodobenzenamine and its d4-Isotopologue
| Vibrational Mode | 2-Iodobenzenamine (C₆H₆IN) Approx. Wavenumber (cm⁻¹) | This compound (C₆H₂D₄IN) Approx. Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Symmetric & Asymmetric Stretch | 3350 - 3500 researchgate.net | 3350 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 nist.govresearchgate.net | (Absent) |
| Aromatic C-D Stretch | (Absent) | ~2250 ustc.edu.cn |
| N-H Scissoring | 1600 - 1650 | 1600 - 1650 |
| Aromatic C=C Stretch | 1450 - 1600 | 1400 - 1550 |
| C-I Stretch | 500 - 650 | 500 - 650 |
Chromatographic Methods for Isotopic Separation and Quantification of this compound
Chromatographic techniques, particularly when coupled with mass spectrometry (e.g., GC-MS or LC-MS), are the primary methods for the separation and quantification of this compound. Due to their nearly identical chemical properties, chromatographic separation of isotopologues like this compound from its non-deuterated counterpart is challenging. mdpi.com While small differences in retention time due to the kinetic isotope effect can sometimes be observed, baseline separation is generally not achieved.
However, this co-elution is highly advantageous when this compound is used as an internal standard for the quantification of unlabeled 2-Iodobenzenamine. mdpi.comresearchgate.net In this method, a known amount of the deuterated standard is added to a sample. The analyte and the standard co-elute from the chromatographic column but are distinguished by the mass spectrometer based on their mass-to-charge (m/z) ratio. mdpi.com The ratio of the peak areas of the analyte to the internal standard allows for precise and accurate quantification, correcting for variations in sample preparation and instrument response. researchgate.net
Ion mobility spectrometry (IMS), another separation technique, can sometimes separate isomers and even isotopologues based on their shape and size. It has been shown that the drift times of substituted anilines like chloroaniline and iodoaniline can be manipulated by changing the drift gas, indicating the potential for IMS-based separation methods. nih.govindiana.edu
Table 4: Chromatographic Methods for the Analysis of this compound
| Method | Separation Principle | Detection | Key Application |
|---|---|---|---|
| GC-MS | Volatility and column interaction | Mass Spectrometry | Quantification, purity analysis, fragmentation studies. rsc.org |
| LC-MS | Polarity and column interaction | Mass Spectrometry | Primary method for quantification using the isotope dilution method. mdpi.comresearchgate.net |
| IMS-MS | Ion mobility in a drift gas | Mass Spectrometry | Potential for separation from isomers and study of gas-phase ion structures. nih.govindiana.edu |
Computational Chemistry and Theoretical Investigations of 2 Iodobenzenamine D4
Quantum Chemical Calculations of Electronic Structure and Reactivity
No specific studies detailing the quantum chemical calculations of the electronic structure and reactivity of 2-Iodobenzenamine-d4 were found. Such a study would typically involve the use of methods like Density Functional Theory (DFT) to calculate molecular orbital energies (such as the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital), electron density distribution, and various reactivity descriptors. The substitution of protium (B1232500) with deuterium (B1214612) is expected to have subtle effects on the vibrational modes and zero-point energy of the molecule, which could, in turn, influence its electronic properties, but quantitative data from dedicated studies on this compound are not available.
Reaction Pathway Modeling and Energy Profile Determination Involving this compound
There is a lack of published research on the modeling of reaction pathways and the determination of energy profiles for reactions specifically involving this compound. This type of computational analysis is crucial for understanding reaction mechanisms, identifying transition states, and calculating activation energies. While general reaction mechanisms for aromatic amines are known, the specific energetic landscape for reactions involving the deuterated species has not been computationally mapped.
Computational Prediction and Interpretation of Kinetic Isotope Effects
While the kinetic isotope effect (KIE) is a fundamental concept relevant to deuterated compounds, computational predictions and detailed interpretations of KIEs specifically for this compound are not present in the available literature. Theoretical predictions of KIEs involve complex calculations that compare the reaction rates of the deuterated and non-deuterated isotopologues. These studies provide valuable insights into the rate-determining steps of reactions and the nature of transition states. However, without specific computational models for reactions involving this compound, a quantitative analysis of its KIEs remains speculative.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
No molecular dynamics (MD) simulation studies focused on the conformational analysis and intermolecular interactions of this compound have been reported. MD simulations would offer a dynamic picture of the molecule's behavior, revealing preferred conformations, rotational barriers, and the nature of its interactions with other molecules. Such simulations would be particularly insightful for understanding how deuteration might affect the non-covalent interactions, such as hydrogen bonding, involving the amine group. The absence of such studies means that a detailed, dynamic understanding of this compound at the molecular level is currently unavailable.
Future Research Directions and Emerging Applications of 2 Iodobenzenamine D4
Development of Novel Regioselective and Stereoselective Deuteration Methods
While methods for the deuteration of anilines exist, the pursuit of more refined, efficient, and selective techniques remains a significant research goal. acs.orgacs.orgnih.gov Future work in this area will likely focus on developing catalytic systems that can precisely install deuterium (B1214612) atoms onto the 2-iodoaniline (B362364) framework with high regioselectivity, minimizing waste and complex purification procedures.
Current strategies often employ acid catalysis or transition metals to facilitate hydrogen-deuterium (H/D) exchange. acs.orgmdpi.com A promising future direction is the design of novel catalysts, including those based on earth-abundant metals or even metal-free systems, that can operate under milder conditions. researchgate.net Research could explore light-mediated photoredox catalysis, which has shown success in the deuteration of other organic molecules, to achieve site-selective deuteration on the aniline (B41778) ring. princeton.edu
Furthermore, the development of enzymatic or biocatalytic methods presents an exciting frontier. nih.gov Enzymes, with their inherent specificity, could offer unparalleled control over the position of deuteration. nih.govrsc.org Although stereoselectivity is not directly applicable to the aromatic ring of 2-Iodobenzenamine-d4 itself, developing stereoselective methods for deuterating derivatives or subsequent reaction products is a key area for future exploration, particularly in the synthesis of chiral deuterated molecules. nih.gov
| Research Direction | Potential Catalyst/Method | Desired Outcome |
| Enhanced Regioselectivity | Novel transition-metal complexes (e.g., Iridium, Ruthenium) | Precise deuterium placement at specific C-H bonds. acs.org |
| Milder Reaction Conditions | Photoredox or organocatalytic systems | Increased functional group tolerance and reduced energy consumption. nih.gov |
| Biocatalytic Deuteration | Engineered enzymes (e.g., synthases, racemases) | High chemo-, regio-, and stereoselectivity under green conditions. nih.gov |
| Cost-Effective Deuterium Sources | Direct use of heavy water (D₂O) with efficient catalysts | Reduced cost and increased accessibility for labeling studies. mdpi.com |
Exploration of New Catalytic Transformations Facilitated by Deuterium Labeling
The presence of deuterium in this compound serves as a powerful mechanistic probe, primarily through the kinetic isotope effect (KIE), where the heavier C-D bond is broken more slowly than a C-H bond. This property is invaluable for elucidating the mechanisms of catalytic reactions.
Future research will likely leverage this compound as a starting material in a variety of catalytic cross-coupling and C-H activation reactions. By comparing the reaction rates and product distributions with its non-deuterated counterpart, researchers can determine whether C-H bond cleavage is a rate-determining step in a given transformation. This fundamental understanding is crucial for the rational design of more efficient and selective catalysts. thalesnano.com
Exploration of new catalytic transformations could include:
Palladium-catalyzed reactions: Investigating the mechanism of reactions like the Heck, Suzuki, or Buchwald-Hartwig couplings where this compound is a substrate.
Copper-catalyzed reactions: Elucidating pathways in Ullmann-type reactions or C-N bond formations.
C-H Functionalization: Using the deuterated compound to study the regioselectivity and mechanism of direct C-H amination or arylation reactions, where a catalyst selectively activates a C-D bond over a C-H bond.
The insights gained from these studies can accelerate the discovery of new synthetic methods for constructing complex nitrogen-containing molecules, which are prevalent in pharmaceuticals and agrochemicals. ucsb.edu
Potential Applications in Advanced Organic Materials Synthesis
Deuterated organic molecules are of growing interest in the field of advanced materials, particularly for optoelectronic applications. researchgate.net The substitution of hydrogen with deuterium can enhance the stability and performance of organic electronic devices. The greater mass of deuterium leads to a lower vibrational frequency of the C-D bond compared to the C-H bond, which can suppress non-radiative decay pathways in organic light-emitting diodes (OLEDs), potentially leading to increased device efficiency and longevity.
Future research will focus on utilizing this compound as a key building block for the synthesis of deuterated organic materials. Its structure is conducive to incorporation into conjugated polymers and small molecules used in organic electronics. The iodo- and amino- functionalities provide versatile handles for polymerization and cross-coupling reactions.
| Material Class | Synthetic Strategy | Potential Advantage of Deuteration |
| Conjugated Polymers for OLEDs | Suzuki or Stille coupling of boronic acid/ester or stannane (B1208499) derivatives of this compound. | Enhanced device lifetime and efficiency. |
| Organic Photovoltaics (OPVs) | Incorporation into donor or acceptor materials via cross-coupling reactions. | Increased photostability and performance. |
| Organic Field-Effect Transistors (OFETs) | Synthesis of deuterated semiconducting small molecules or polymers. | Improved operational stability. |
The synthesis of these deuterated materials from this compound will allow for systematic studies on the impact of isotopic substitution on material properties, guiding the design of next-generation organic electronic devices. researchgate.net
Interdisciplinary Research Opportunities Leveraging this compound as a Research Tool
The applications of this compound extend beyond synthetic chemistry into various interdisciplinary fields. Its utility as a labeled compound makes it a valuable tool for researchers in medicinal chemistry, biochemistry, and analytical science. thalesnano.comnih.gov
Drug Discovery and Metabolism: this compound can be used to synthesize deuterated analogues of bioactive molecules and drug candidates. Deuteration at sites of metabolic oxidation can slow down drug metabolism, a strategy used to improve the pharmacokinetic profiles of drugs, as exemplified by the FDA-approved drug deutetrabenazine. nih.govrsc.org Future research could involve synthesizing deuterated versions of aniline-containing drugs to study and optimize their metabolic stability.
Quantitative Analysis: In mass spectrometry, deuterated compounds serve as ideal internal standards for quantitative analysis because they co-elute with the non-deuterated analyte but are distinguishable by their higher mass. thalesnano.com this compound could be used to synthesize a range of deuterated standards for quantifying aniline-derived pollutants in environmental samples or drug metabolites in biological fluids.
NMR Spectroscopy: Deuterium labeling can simplify complex proton NMR spectra, aiding in structure elucidation. zeotope.com While this compound itself is deuterated on the ring, it can be a precursor to more complex molecules where selective deuteration is used to probe molecular structure and dynamics.
These interdisciplinary applications underscore the versatility of this compound as a research tool, with the potential to contribute to advancements in fields ranging from environmental monitoring to the development of new therapeutics.
Q & A
Q. Table 1. Analytical Parameters for this compound Characterization
Q. Table 2. Hazard Classification (Based on Analogous Compounds)
| Parameter | Classification | Reference |
|---|---|---|
| Acute Oral Toxicity | Category 4 | |
| Aquatic Chronic Hazard | Category 1 | |
| Skin Sensitization | Category 1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
